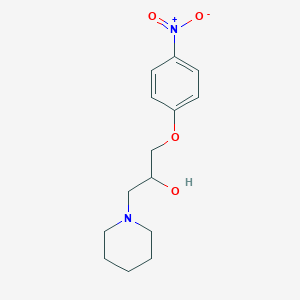
N-butyl-N'-(2-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(2-fluorophenyl)thiourea, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of N-butyl-N'-(2-fluorophenyl)thiourea is complex and not fully understood. The compound is known to interact with sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of lymphocyte trafficking. N-butyl-N'-(2-fluorophenyl)thiourea is thought to act as a functional antagonist of S1P receptors, preventing lymphocytes from leaving lymph nodes and entering peripheral tissues.
Biochemical and Physiological Effects:
N-butyl-N'-(2-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. The compound has been demonstrated to reduce inflammation and tissue damage in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-butyl-N'-(2-fluorophenyl)thiourea has also been shown to have anticancer effects, inhibiting the growth and metastasis of several types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N'-(2-fluorophenyl)thiourea has several advantages as a tool for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. N-butyl-N'-(2-fluorophenyl)thiourea has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments. The compound can be toxic at high concentrations, and its effects can be difficult to interpret in some experimental systems.
Orientations Futures
There are several potential future directions for research on N-butyl-N'-(2-fluorophenyl)thiourea. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of N-butyl-N'-(2-fluorophenyl)thiourea in combination with other drugs for the treatment of autoimmune diseases and cancer. Finally, there is ongoing research into the potential use of N-butyl-N'-(2-fluorophenyl)thiourea for the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
In conclusion, N-butyl-N'-(2-fluorophenyl)thiourea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent immunomodulatory effects and has been investigated for its potential use as an immunosuppressant, anti-inflammatory agent, and anticancer drug. While there are some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments, the compound has several advantages and is likely to remain an important tool for scientific research in the future.
Méthodes De Synthèse
The synthesis of N-butyl-N'-(2-fluorophenyl)thiourea involves the reaction of butylamine with 2-fluorobenzoyl chloride to form N-butyl-2-fluorobenzamide. This compound is then reacted with thiourea to produce N-butyl-N'-(2-fluorophenyl)thiourea. The synthesis process is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
N-butyl-N'-(2-fluorophenyl)thiourea has been investigated for a variety of potential therapeutic applications, including as an immunosuppressant, anti-inflammatory agent, and anticancer drug. The compound has been shown to have potent immunomodulatory effects, which have been attributed to its ability to sequester lymphocytes in lymph nodes and prevent their migration to peripheral tissues.
Propriétés
IUPAC Name |
1-butyl-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJODZYAUPKTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367823 |
Source


|
| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62644-11-5 |
Source


|
| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)
![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)

![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)
![4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4956530.png)
![N-(2-bromo-4,6-difluorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956535.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)